molecular formula C9H14N4O B2939569 (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide CAS No. 70438-96-9

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide

Cat. No.: B2939569
CAS No.: 70438-96-9
M. Wt: 194.238
InChI Key: NDKHNUVZLDUYNY-JMFBPXTISA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes cyano and dimethylamino groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of a cyanoacrylate ester with dimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and pH are carefully monitored to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The use of catalysts and specific solvents can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, and thiols under controlled temperature and pH.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide is used as a building block for synthesizing more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to undergo various chemical modifications makes it a valuable scaffold for developing pharmaceuticals with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for manufacturing polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-cyano-3-(methylamino)-N-[(1E)-(methylamino)methylidene]prop-2-enamide
  • (2E)-2-cyano-3-(ethylamino)-N-[(1E)-(ethylamino)methylidene]prop-2-enamide
  • (2E)-2-cyano-3-(propylamino)-N-[(1E)-(propylamino)methylidene]prop-2-enamide

Uniqueness

Compared to similar compounds, (2E)-2-cyano-3-(dimethylamino)-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide exhibits unique reactivity due to the presence of two dimethylamino groups. This structural feature enhances its nucleophilicity and ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-(dimethylaminomethylidene)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12(2)6-8(5-10)9(14)11-7-13(3)4/h6-7H,1-4H3/b8-6+,11-7?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKHNUVZLDUYNY-BEQOJEFOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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